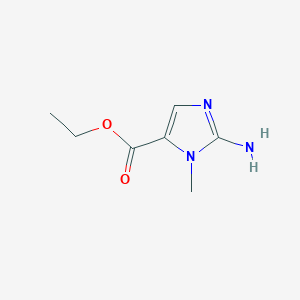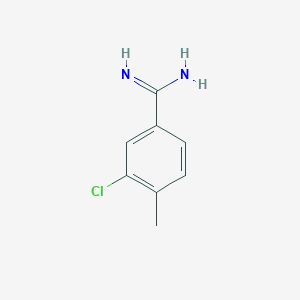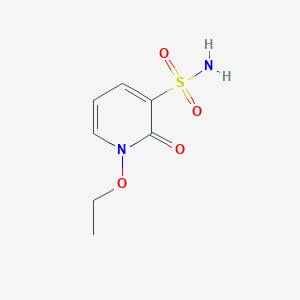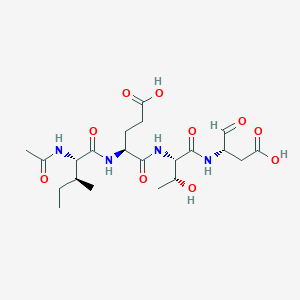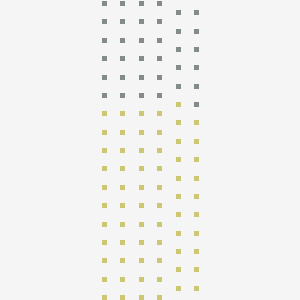
Gallium alloy GF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium alloy GF is a unique material that has garnered significant attention in the scientific community due to its exceptional properties and applications. It is a type of gallium-based alloy that is composed of gallium, indium, and tin. The alloy is known for its low melting point, high viscosity, and excellent wetting properties. These properties make it an ideal material for various scientific applications, including electronics, optics, and medical research.
Mecanismo De Acción
The mechanism of action of gallium alloy GF is not fully understood. However, it is believed that the alloy interacts with various biological molecules, including proteins and enzymes, to produce a specific effect. The exact mechanism of action of the alloy depends on the specific application and the biological system being studied.
Efectos Bioquímicos Y Fisiológicos
Gallium alloy GF has been shown to have various biochemical and physiological effects. In medical research, the alloy is used as a contrast agent in magnetic resonance imaging (MRI). It is also used in the treatment of cancer, where it is believed to inhibit the growth of cancer cells by interfering with their metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of gallium alloy GF in lab experiments offers several advantages. The alloy has a low melting point, making it easy to work with and manipulate. It is also highly viscous, which makes it an ideal material for coating surfaces. Additionally, the alloy has excellent wetting properties, which allows it to spread evenly over surfaces.
However, there are also some limitations to the use of gallium alloy GF in lab experiments. The alloy is highly reactive and can corrode certain materials, making it unsuitable for use in some applications. It is also relatively expensive compared to other materials, which can limit its use in some research projects.
Direcciones Futuras
There are several future directions for the use of gallium alloy GF in scientific research. One of the most promising applications of the alloy is in the field of nanotechnology. The alloy can be used to produce nanowires and other nanostructures, which have numerous applications in electronics and medicine.
Another future direction for the use of gallium alloy GF is in the development of new materials. The alloy can be used as a precursor for the synthesis of new materials with unique properties and applications. Additionally, the alloy can be used in the production of new catalysts, which have numerous applications in chemical synthesis and environmental remediation.
Conclusion:
In conclusion, gallium alloy GF is a unique material with numerous applications in scientific research. The alloy has excellent properties, including a low melting point, high viscosity, and excellent wetting properties. It is used in various fields, including electronics, optics, and medical research. While there are limitations to the use of the alloy, its future applications are promising, and it is expected to play a significant role in the development of new materials and technologies.
Métodos De Síntesis
The synthesis of gallium alloy GF involves the combination of gallium, indium, and tin in a specific ratio. The process involves melting the three metals together at a specific temperature and cooling the mixture to form a solid alloy. The resulting alloy is then purified to remove any impurities and is ready for use in various applications.
Aplicaciones Científicas De Investigación
Gallium alloy GF has numerous applications in scientific research. One of the most significant applications of this material is in the field of electronics. The alloy is used in the production of electronic components due to its excellent electrical conductivity and low melting point. It is also used in the production of semiconductors, solar cells, and LEDs.
Another significant application of gallium alloy GF is in the field of optics. The alloy is used in the production of mirrors, lenses, and other optical components due to its excellent reflectivity and low melting point. It is also used in the production of fiber optics, which are widely used in telecommunications and data transmission.
Propiedades
Número CAS |
161848-72-2 |
|---|---|
Nombre del producto |
Gallium alloy GF |
Fórmula molecular |
Ga65In19Sn16 |
Peso molecular |
8613 g/mol |
InChI |
InChI=1S/65Ga.19In.16Sn |
Clave InChI |
QEDPDIRNWWKPKI-UHFFFAOYSA-N |
SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
SMILES canónico |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Sinónimos |
gallium alloy (GF liquid) gallium alloy gallium filling (GF) gallium alloy GF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



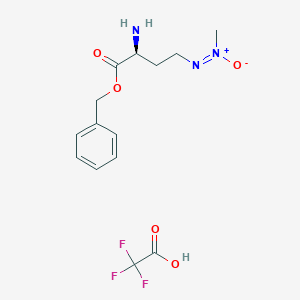
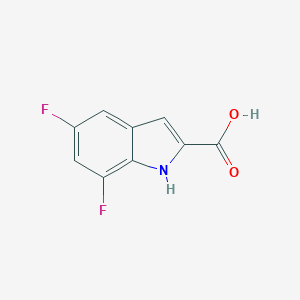



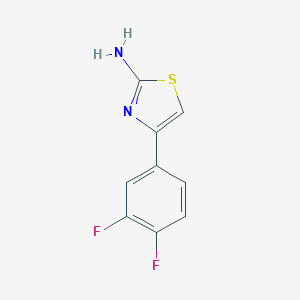
![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
